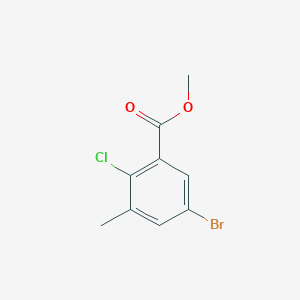

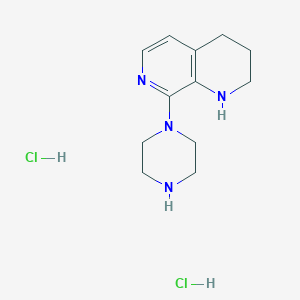

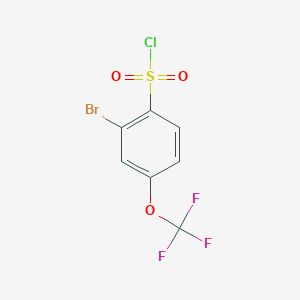

![molecular formula C10H15N3O B1393068 [1-(Pyrazin-2-yl)piperidin-4-yl]methanol CAS No. 1249377-81-8](/img/structure/B1393068.png)

[1-(Pyrazin-2-yl)piperidin-4-yl]methanol

Vue d'ensemble

Description

“[1-(Pyrazin-2-yl)piperidin-4-yl]methanol” is a compound that belongs to the phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It targets the protein serine/threonine-protein kinase B-raf .

Synthesis Analysis

The synthesis of this compound has been explored in the context of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code:1S/C10H15N3O/c14-8-9-3-1-2-6-13(9)10-7-11-4-5-12-10/h4-5,7,9,14H,1-3,6,8H2 . This indicates that the compound has a molecular weight of 193.25 . Physical And Chemical Properties Analysis

“[1-(Pyrazin-2-yl)piperidin-4-yl]methanol” is a powder at room temperature . It has a molecular weight of 193.25 . The compound’s InChI code is1S/C10H15N3O/c14-8-9-3-1-2-6-13(9)10-7-11-4-5-12-10/h4-5,7,9,14H,1-3,6,8H2 .

Applications De Recherche Scientifique

- Antimalarial Research

- Application : Synthetic 1, 4-disubstituted piperidines have been studied for their potential as antimalarial drugs .

- Method : Antiplasmodial activity was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition .

- Results : The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL. Eight compounds showed high activity (IC50s between 1 and 5 μg/mL). Nine compounds were highly selective for the parasite (SIs = 15 to 182) .

-

Drug Discovery

- Application : The piperidine nucleus has been used in the field of drug discovery .

- Method : Structure–activity relationship studies are conducted to understand the impact of different functional groups on the biological activity of the compound .

- Results : Studies indicated that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect .

-

Battery Research

- Application : Piperidine derivatives have been used in the research of organic radical batteries .

- Method : The charge transport of TEMPO redox polymer, a piperidine derivative, is quantified .

- Results : The results of this research could contribute to the development of high-performance organic radical batteries .

-

Chemical Synthesis

- Application : The compound “[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol” is available for purchase from chemical suppliers, suggesting it may be used as a starting material or intermediate in chemical synthesis .

- Method : The specific methods of application would depend on the particular synthesis pathway being used .

- Results : The product of the synthesis would vary based on the specific reactions involved .

-

Pharmaceutical Research

- Application : Piperidine derivatives have been used in the development of new pharmaceuticals .

- Method : These compounds are often synthesized and then tested for biological activity against various diseases .

- Results : The results would depend on the specific disease target and the structure of the piperidine derivative .

Safety And Hazards

The safety information for this compound indicates that it has the following hazard statements: H315, H319, H335 . This means that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

(1-pyrazin-2-ylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-8-9-1-5-13(6-2-9)10-7-11-3-4-12-10/h3-4,7,9,14H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRFEIDTLRYRBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Pyrazin-2-yl)piperidin-4-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

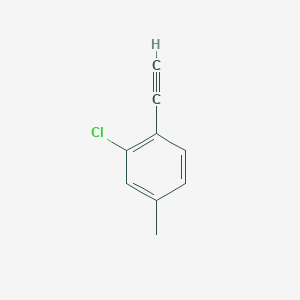

![[2-(Ethylthio)ethyl]methylamine oxalate (2:1)](/img/structure/B1392988.png)

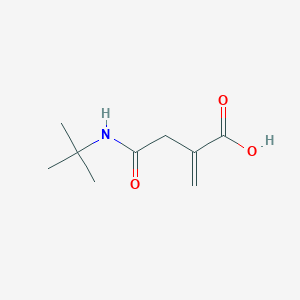

![N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392992.png)

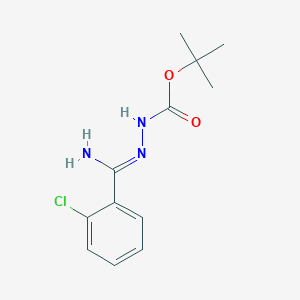

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1393000.png)